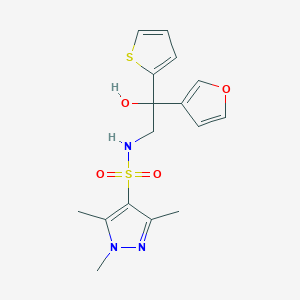

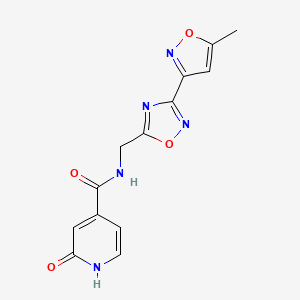

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

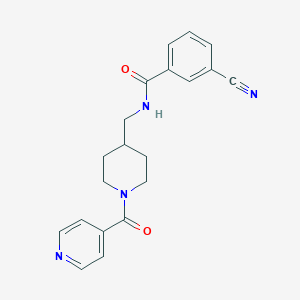

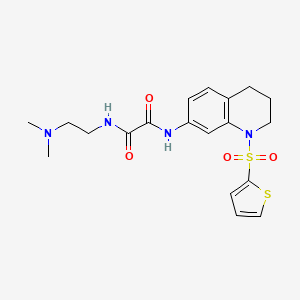

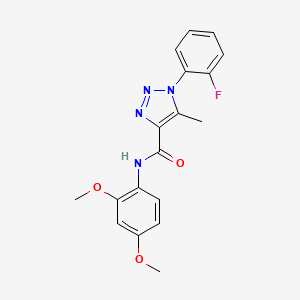

The compound “N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a dihydropyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported, indicating a methodological approach towards creating substituted acetamides with potential antimicrobial activity. This process highlights the compound’s versatility in generating derivatives with varying biological activities.Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a related compound were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

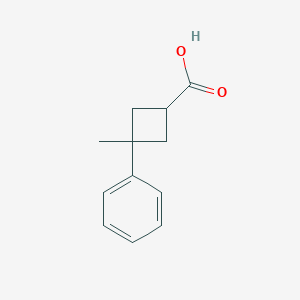

The chemical reactivity of similar compounds has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of the compound under different conditions. The chemical properties, such as acidity and basicity, can be inferred from studies on similar compounds.Applications De Recherche Scientifique

Metabolism and Disposition Studies

- Study on HIV Integrase Inhibitors : A study utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to support the selection of candidates like MK-0518, a potent inhibitor in a series undergoing phase III clinical trials, highlighting the role of similar compounds in drug discovery and development processes (Monteagudo et al., 2007).

Chemical Synthesis and Activation

- Pd-Catalyzed Activation : A study reported on the use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation, leading to the synthesis of various γ-substituted non-natural amino acids, which demonstrates the chemical versatility of similar structures (Pasunooti et al., 2015).

Antidiabetic Activity

- Synthesis of Dihydropyrimidine Derivatives : A series of N-substituted dihydropyrimidine derivatives were synthesized and evaluated for in vitro antidiabetic activity, showcasing the potential therapeutic applications of compounds with related structural features (Lalpara et al., 2021).

Insecticidal Activity

- Anthranilic Diamide Analogues : Research into anthranilic diamide analogues containing 1,2,4-oxadiazole rings for insecticidal activity highlights the utility of such compounds in developing new pesticides, indicating potential agricultural applications (Liu et al., 2017).

Orientations Futures

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could open up new avenues for the design and synthesis of novel compounds with potential biological activities.

Propriétés

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O4/c1-7-4-9(17-21-7)12-16-11(22-18-12)6-15-13(20)8-2-3-14-10(19)5-8/h2-5H,6H2,1H3,(H,14,19)(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRWTWMGBJSSBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=O)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide](/img/structure/B2475137.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)

![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)